molecular formula C13H14BrN3 B1285070 7-Bromo-4-(piperazin-1-yl)quinoline CAS No. 927800-44-0

7-Bromo-4-(piperazin-1-yl)quinoline

Cat. No. B1285070
CAS RN: 927800-44-0
M. Wt: 292.17 g/mol
InChI Key: PTQFNLSRKXEDPB-UHFFFAOYSA-N
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Description

7-Bromo-4-(piperazin-1-yl)quinoline, also known as 7-Br-4-PQ, is a heterocyclic compound that has been studied extensively in the scientific community due to its potential applications in pharmaceuticals and biochemistry. 7-Br-4-PQ is a highly versatile compound that can be used for a variety of purposes, including synthesis, drug synthesis, and biochemical research. In

Biochemical Analysis

Biochemical Properties

7-Bromo-4-(piperazin-1-yl)quinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with bacterial DNA gyrase and topoisomerase IV, which are key enzymes for DNA replication . These interactions suggest that this compound may inhibit these enzymes, thereby affecting bacterial DNA replication and cell division.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to accumulate in mouse macrophages, where it is involved in intracellular bacterial activity . This compound influences cell function by affecting cell signaling pathways and gene expression, leading to changes in cellular metabolism. For instance, it has been found to be equipotent to ciprofloxacin against intracellular bacteria .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication . Additionally, it accumulates in eukaryotic cells and is active against intracellular bacteria, indicating its potential use as an antimicrobial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to be a substrate for the Mrp4 transporter in murine macrophages, which influences its localization and accumulation . These interactions are critical for its antimicrobial activity and cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It localizes in the soluble fraction of cells and is barely affected by efflux transporters like Mrp4 . This localization is essential for its antimicrobial efficacy and interaction with intracellular targets.

properties

IUPAC Name

7-bromo-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFNLSRKXEDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589210
Record name 7-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927800-44-0
Record name 7-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-44-0
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